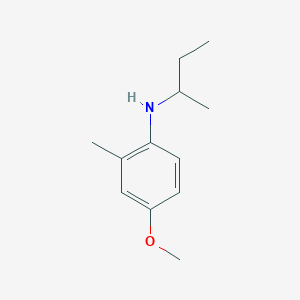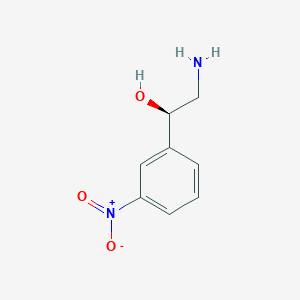![molecular formula C24H23N3O4 B13071518 (13S,17R)-N-[(1E)-{[(4-methylphenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide](/img/structure/B13071518.png)
(13S,17R)-N-[(1E)-{[(4-methylphenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (13S,17R)-N-[(1E)-{[(4-methylphenyl)methoxy]amino}methylidene]-11,15-dioxa-16-azatetracyclo[8.7.0.0{2,7}.0{13,17}]heptadeca-1,3,5,7,9-pentaene-16-carboxamide is a complex organic molecule with a unique tetracyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multiple steps, starting with the preparation of the core tetracyclic structure. The synthetic route typically includes:
- Formation of the core structure : This involves cyclization reactions to form the tetracyclic backbone.
- Functional group modifications : Introduction of the methoxyamino and carboxamide groups through substitution reactions.
- Final assembly : Coupling of the 4-methylphenyl group to the core structure.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening for reaction conditions and the development of efficient catalysts to facilitate the cyclization and substitution reactions.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
- Oxidation : The methoxyamino group can be oxidized to form nitroso or nitro derivatives.
- Reduction : The carboxamide group can be reduced to form amines.
- Substitution : The aromatic ring can undergo electrophilic substitution reactions.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
- Substitution : Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
- Oxidation : Formation of nitroso or nitro derivatives.
- Reduction : Formation of primary or secondary amines.
- Substitution : Introduction of various substituents on the aromatic ring.
Scientific Research Applications
This compound has several applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Potential use as a probe for studying biological pathways.
- Medicine : Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.
- Industry : Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The methoxyamino group can form hydrogen bonds with target proteins, while the carboxamide group can participate in various binding interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Properties
Molecular Formula |
C24H23N3O4 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
(13R,17S)-N-[(E)-(4-methylphenyl)methoxyiminomethyl]-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaene-16-carboxamide |
InChI |
InChI=1S/C24H23N3O4/c1-16-6-8-17(9-7-16)12-30-26-15-25-24(28)27-23-19(14-31-27)13-29-21-11-10-18-4-2-3-5-20(18)22(21)23/h2-11,15,19,23H,12-14H2,1H3,(H,25,26,28)/t19-,23+/m1/s1 |
InChI Key |
DUYKQCWELCTMRL-XXBNENTESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CO/N=C/NC(=O)N2[C@H]3[C@H](COC4=C3C5=CC=CC=C5C=C4)CO2 |
Canonical SMILES |
CC1=CC=C(C=C1)CON=CNC(=O)N2C3C(COC4=C3C5=CC=CC=C5C=C4)CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl4-[(R)-hydroxy(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B13071444.png)




![[1-(4-Bromophenyl)-5-oxopyrrolidin-3-yl]methanesulfonyl chloride](/img/structure/B13071477.png)
![6-Fluoro-3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one](/img/structure/B13071487.png)

![rel-tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]hept-2-ylcarbamate](/img/structure/B13071491.png)
![N-(2-hydroxyethyl)-N,2-dimethyl-8-[[(4S)-5-methyl-3,4-dihydro-2H-chromen-4-yl]amino]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B13071501.png)




